(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide
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Description
(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide, also known as IND, is a synthetic compound that belongs to the family of hydrazides. It is a potent and selective inhibitor of tubulin polymerization, which makes it a promising candidate for cancer treatment.
Scientific Research Applications
Anticancer Properties
Indole derivatives exhibit promising anticancer activity. Researchers have investigated their potential as chemotherapeutic agents due to their ability to inhibit cancer cell growth and induce apoptosis. The indole ring system in “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” could serve as a scaffold for designing novel anticancer drugs .
Antimicrobial Activity
Indoles possess antimicrobial properties, making them valuable in combating bacterial, fungal, and viral infections. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” derivatives may contribute to the development of new antimicrobial agents .
Neuroprotective Effects
Indole compounds have been explored for their neuroprotective potential. They may help prevent neurodegenerative diseases by modulating oxidative stress, inflammation, and neuronal apoptosis. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” could be a candidate for neuroprotection studies .
Anti-inflammatory Properties
Indole derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes. Researchers have investigated their role in mitigating inflammatory responses. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” might contribute to this field .
Fluorescent Probes and Imaging Agents
Indole-based compounds often possess fluorescence properties. Researchers have utilized them as fluorescent probes for biological imaging, drug delivery, and material science. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” derivatives could find applications in this area .
Organic Synthesis and Catalysts
Indoles serve as versatile building blocks in organic synthesis. Researchers have developed various synthetic methodologies using indole derivatives. Additionally, they can act as catalysts in chemical transformations. “(E)-N’-((1H-indol-3-yl)methylene)hexanehydrazide” may contribute to these synthetic and catalytic applications .
properties
IUPAC Name |
N-[(E)-1H-indol-3-ylmethylideneamino]hexanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-3-4-9-15(19)18-17-11-12-10-16-14-8-6-5-7-13(12)14/h5-8,10-11,16H,2-4,9H2,1H3,(H,18,19)/b17-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSMJOQGQLYFLE-GZTJUZNOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=O)NN=CC1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-((1H-indol-3-yl)methylene)hexanehydrazide |
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